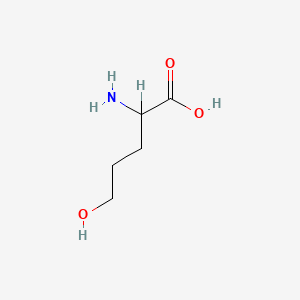

2-Amino-5-hydroxypentanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315938 | |

| Record name | 5-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-5-hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

533-88-0, 6152-89-2 | |

| Record name | 5-Hydroxynorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentahomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pentahomoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentahomoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAHOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKG8I0M67E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

231.5 °C | |

| Record name | L-2-Amino-5-hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Structural Context of 2 Amino 5 Hydroxypentanoic Acid

Accepted Nomenclatures and Synonyms

2-Amino-5-hydroxypentanoic acid is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) standards. However, it is also commonly referred to by a variety of synonyms in scientific literature and chemical databases. The most prevalent of these are 5-hydroxynorvaline and pentahomoserine. nih.govchemspider.com The name 5-hydroxynorvaline indicates it is a derivative of the amino acid norvaline with a hydroxyl group at the fifth carbon. The term L-pentahomoserine highlights its relationship to homoserine, indicating it is a homolog with an additional carbon atom. nih.govlmdb.ca

Other synonyms include 2-Amino-5-hydroxyvaleric acid and alpha-Amino-delta-hydroxyvaleric acid. nih.govnih.gov The compound is also identified by its CAS Registry Number, 533-88-0 for the racemic mixture and 6152-89-2 for the L-enantiomer. nih.govnih.govwikipedia.org

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound nih.gov |

| Common Synonyms | 5-hydroxynorvaline, Pentahomoserine nih.gov |

| 2-Amino-5-hydroxyvaleric acid nih.gov | |

| alpha-Amino-delta-hydroxyvaleric acid nih.gov | |

| HAVA-5 cpd nih.gov | |

| L-isomer Specific | L-Pentahomoserine, L-5-hydroxynorvaline nih.govlmdb.ca |

| (S)-2-Amino-5-hydroxypentanoic acid achemblock.com | |

| CAS Number (DL) | 533-88-0 nih.gov |

| CAS Number (L) | 6152-89-2 nih.gov |

Stereoisomeric Forms and Their Biological Significance

Due to the presence of a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), this compound can exist as two stereoisomers: the L-form ((S)-isomer) and the D-form ((R)-isomer), as well as a racemic mixture (DL-form) containing equal amounts of both. chemspider.comnih.gov

In biological systems, the L-configuration is the most common form for amino acids. lmdb.cadrugbank.com The L-isomer of this compound, specifically named (2S)-2-amino-5-hydroxypentanoic acid, is of particular biological note. nih.govachemblock.com Research has identified 5-hydroxy-L-norvaline as a product of bacterial metabolism. nih.gov Specifically, it has been found in the culture fluids of pyridoxine-starved auxotrophs of Escherichia coli B, marking its first identification as a product of bacterial metabolism. nih.gov This suggests a role for the compound in specific metabolic states or pathways that become active under nutrient-limited conditions. nih.gov

Table 2: Stereoisomers of this compound

| Isomer | Systematic Name | Common Name | Biological Note |

| L-isomer | (2S)-2-amino-5-hydroxypentanoic acid nih.gov | L-5-hydroxynorvaline nih.gov | Identified as a product in pyridoxine-starved E. coli cultures. nih.gov |

| D-isomer | (2R)-2-amino-5-hydroxypentanoic acid chemspider.com | D-5-hydroxynorvaline | Less common in biological systems. |

| Racemic | (DL)-2-amino-5-hydroxypentanoic acid | DL-5-hydroxynorvaline nih.gov | Mixture of L and D forms. |

Structural Relationship to Related Amino Acids and Metabolic Intermediates

The structure of this compound places it in close relation to several other important biomolecules, providing context for its potential metabolic roles.

Norvaline : Norvaline is an amino acid with the systematic name 2-aminopentanoic acid. wikipedia.org this compound is a hydroxylated derivative of norvaline, with a hydroxyl (-OH) group replacing a hydrogen atom on the terminal (fifth) carbon of norvaline's side chain. This relationship is directly reflected in the common synonym "5-hydroxynorvaline". nih.govwikipedia.org

Homoserine : Homoserine is an alpha-amino acid with the chemical formula HO₂CCH(NH₂)CH₂CH₂OH, or 2-amino-4-hydroxybutanoic acid. wikipedia.org It is a key intermediate in the biosynthesis of methionine and threonine. wikipedia.org this compound is a homolog of homoserine, meaning it differs by the insertion of an additional methylene (B1212753) (-CH₂-) group into the carbon backbone. nih.govwikipedia.org This one-carbon extension is the origin of the name "pentahomoserine". nih.govnih.gov

Glutamate (B1630785) : Glutamate (glutamic acid) is a fundamental amino acid in cellular metabolism and a major excitatory neurotransmitter in the mammalian central nervous system. nih.gov Structurally, it is 2-aminopentanedioic acid. A direct metabolic link exists, as this compound (also known as hydroxyaminovaleric acid or HAVA) can be formed by the reduction of a glutamate-5-semialdehyde residue, which is an intermediate in amino acid metabolism. wikipedia.org This reaction involves the conversion of the aldehyde group of the semialdehyde into a primary alcohol (hydroxyl group), establishing a clear biosynthetic relationship.

Occurrence and Biological Distribution of 2 Amino 5 Hydroxypentanoic Acid

Natural Occurrence in Plant Species

2-Amino-5-hydroxypentanoic acid has been reported in the seeds and leaves of various plant species, including important agricultural crops like Zea mays (maize), as well as in legumes and grasses. oup.com Its presence in these plants is not merely incidental; it often serves as a key player in the plant's defense mechanisms.

A significant body of research has established that the accumulation of this compound in plants is a direct response to both biotic and abiotic stressors. oup.comresearchgate.net In maize, for instance, the concentration of this compound increases in response to herbivory by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua). oup.comnih.gov

The induction of this compound is also triggered by the application of key plant signaling molecules involved in defense pathways, including methyl jasmonate, salicylic (B10762653) acid, and abscisic acid. oup.comnih.gov Conversely, ethylene (B1197577) signaling has been shown to reduce its abundance. oup.com

Abiotic stresses also play a crucial role in the accumulation of this metabolite. Drought stress, in particular, has been shown to induce significantly higher levels of this compound in maize than insect feeding or the application of defense signaling molecules. oup.comnih.gov Even detached leaves show an increase in its concentration over time, and exposure to cold temperatures can also lead to its accumulation. researchgate.netpsu.edu

The following table summarizes the various stressors and their effect on the accumulation of this compound in maize:

| Stressor | Plant Species | Observed Effect on this compound | References |

| Insect Herbivory (Rhopalosiphum maidis, Spodoptera exigua) | Zea mays | Increased accumulation | oup.comnih.gov |

| Methyl Jasmonate Treatment | Zea mays | Increased accumulation | oup.comnih.gov |

| Salicylic Acid Treatment | Zea mays | Increased accumulation | oup.comnih.gov |

| Abscisic Acid Treatment | Zea mays | Increased accumulation | oup.comnih.gov |

| Drought | Zea mays | Significant increase in accumulation | oup.comnih.gov |

| Cold Temperature (4°C) | Zea mays | Increased accumulation | researchgate.netpsu.edu |

The propensity for a plant to accumulate this compound is not uniform across all individuals of a species. Studies have revealed a significant genetic basis for this trait. In maize, for example, a more than ten-fold variation in the foliar accumulation of this compound has been observed among different inbred lines. oup.comnih.gov

To understand the genetic architecture underlying this variation, researchers have employed genetic mapping techniques. By analyzing populations derived from crosses of different maize inbred lines, quantitative trait loci (QTLs) associated with the accumulation of 5-hydroxynorvaline have been identified. oup.comnih.gov These studies have successfully mapped the key genetic regions responsible for the differential accumulation of this stress-induced metabolite to chromosomes 5 and 7 in maize. oup.comresearchgate.netnih.govresearchgate.netpsu.edu This discovery is a crucial step towards understanding the regulatory mechanisms of its biosynthesis and could potentially be used in breeding programs to enhance plant defense.

| Trait | Plant Species | Chromosomal Location of QTLs | References |

| 5-hydroxynorvaline Accumulation | Zea mays | Chromosomes 5 and 7 | oup.comresearchgate.netnih.govresearchgate.netpsu.edu |

Natural Occurrence in Microbial Species

The presence of this compound and its derivatives is not limited to the plant kingdom. Various microbial species have been found to produce this and structurally related compounds.

While direct evidence for the natural production of this compound by Escherichia coli in standard culture is not prominent, engineered strains of E. coli have been successfully used to produce the related compound 5-aminopentanol from L-lysine, demonstrating the potential for such metabolic pathways within this bacterium. nih.gov

Research on Streptomyces species has led to the isolation of a related methionine analog, 2-amino-5-methyl-5-hexenoic acid, from the fermentation broth of Streptomyces sp. MF374-C4. This highlights the capability of this genus to synthesize unique amino acid structures.

The fungal kingdom also contributes to the diversity of amino acid-like compounds. An antifungal antibiotic, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, has been identified. This compound acts by inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae, suggesting a potential natural role in fungal interactions. The broader context of amino acid metabolism in fungal fermentation ecosystems indicates that these organisms possess complex pathways for amino acid synthesis and modification, which can be influenced by the nutrient environment. nih.gov

Biosynthetic Pathways and Enzymology of 2 Amino 5 Hydroxypentanoic Acid

Elucidated and Proposed Biosynthetic Routes

The formation of 2-amino-5-hydroxypentanoic acid, also known as δ-hydroxy-L-norvaline or 5-hydroxynorvaline, is accomplished through precise enzymatic reactions. These pathways typically involve the modification of precursor amino acids like glutamate (B1630785) or ornithine.

One proposed pathway for the synthesis of this compound involves the enzymatic modification of glutamate. In this route, L-glutamate is first converted to L-glutamate-5-semialdehyde. Subsequently, this intermediate undergoes a reduction reaction to yield this compound. This reduction is catalyzed by a specific reductase enzyme. While this pathway is a plausible route, the primary and most well-documented formation of similar hydroxylated amino acids often proceeds through direct hydroxylation of precursors like ornithine.

The most extensively studied pathway for generating a structurally related and often biosynthetically linked compound, δ-N-hydroxy-L-ornithine, involves the direct hydroxylation of L-ornithine. This reaction is a key step in the biosynthesis of iron-chelating siderophores in many bacteria and fungi. The enzyme responsible, L-ornithine N5-oxygenase (ONO), is a monooxygenase that utilizes molecular oxygen to hydroxylate the terminal (δ) amino group of L-ornithine.

Similarly, the biosynthesis of 5-hydroxylysine (B44584), another related compound found in collagen, occurs via the hydroxylation of lysine (B10760008) residues. This post-translational modification is catalyzed by lysyl hydroxylases, which are iron and 2-oxoglutarate dependent dioxygenases. While distinct, these well-characterized hydroxylation mechanisms provide a framework for understanding the likely formation of this compound from its corresponding precursor, norvaline, or as a variant product from an ornithine-hydroxylating enzyme.

Characterization of Key Biosynthetic Enzymes

The enzymes that catalyze the formation of this compound and its close structural analogs have been the subject of detailed biochemical and structural analysis. The characterization of L-ornithine N5-oxygenase, in particular, offers significant insight into the process.

Enzymes responsible for the biosynthesis of hydroxylated amino acids, such as L-ornithine N5-oxygenase (ONO), exhibit specific kinetic properties and substrate preferences. For instance, the ONO enzyme from the bacterium Pseudomonas aeruginosa (PvdA) and the fungus Aspergillus fumigatus (SidA) have been characterized. These enzymes show a high affinity for their primary substrate, L-ornithine, and also for their required cofactors, NADPH and FAD.

The substrate specificity of these enzymes is generally strict, favoring L-ornithine. However, some promiscuity can be observed. For example, while L-ornithine is the preferred substrate, the enzyme may also process structural analogs such as L-lysine, although typically with much lower efficiency. The kinetic parameters for PvdA from P. aeruginosa highlight its efficiency in catalyzing the hydroxylation of L-ornithine.

Interactive Table: Kinetic Parameters of L-ornithine N5-oxygenase (PvdA)

| Parameter | Value | Substrate/Cofactor |

| K_m | 24 ± 4 µM | L-Ornithine |

| K_m | 22 ± 3 µM | NADPH |

| V_max | 1.1 ± 0.1 µmol/min/mg | - |

This table summarizes the Michaelis-Menten constants (K_m) and maximum reaction velocity (V_max) for the PvdA enzyme from Pseudomonas aeruginosa, indicating a high binding affinity for both its amino acid substrate and NADPH cofactor.

The three-dimensional structures of several L-ornithine N5-oxygenases have been determined using X-ray crystallography, providing deep insights into their function. The crystal structure of PvdA from P. aeruginosa and SidA from A. fumigatus have been resolved, revealing key architectural features. These enzymes belong to the flavin-dependent monooxygenase family.

The catalytic mechanism of L-ornithine N5-oxygenases is complex and requires specific cofactors. These enzymes are dependent on both FAD (flavin adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate). The reaction cycle begins with the reduction of the enzyme-bound FAD by NADPH. This reduced flavin (FADH₂) then reacts with molecular oxygen (O₂) to form a highly reactive C4a-hydroperoxyflavin intermediate.

This potent oxidizing intermediate is responsible for the direct hydroxylation of the terminal amino group of L-ornithine. The mechanism ensures that the highly reactive oxygen species is contained within the active site and used specifically for substrate hydroxylation, preventing its premature release. Following the transfer of the hydroxyl group to ornithine, the resulting C4a-hydroxyflavin eliminates a water molecule to regenerate the oxidized FAD, completing the catalytic cycle and preparing the enzyme for the next reaction.

Genetic Regulation of Biosynthetic Pathways

The synthesis of this compound, also known as 5-hydroxynorvaline, is not governed by a dedicated, linear biosynthetic pathway but rather appears to be the result of cellular metabolic states and the broad specificity of certain enzymes. Its regulation is therefore indirect, tied to the genetic and allosteric controls of primary metabolic pathways.

Evidence from studies on various organisms highlights several regulatory influences:

Stress-Induced Metabolism: In maize (Zea mays), the accumulation of 5-hydroxynorvaline is induced by various biotic and abiotic stressors, including insect feeding and drought. nih.gov Its synthesis is triggered by plant signaling molecules such as methyl jasmonate, salicylic (B10762653) acid, and abscisic acid. nih.gov This suggests that the genetic regulation of its production is linked to the plant's defense and stress-response pathways. The likely precursors are common amino acids like glutamate, glutamine, proline, ornithine, and arginine, indicating that stress-induced shifts in the metabolism of these primary compounds can lead to the formation of 5-hydroxynorvaline. nih.gov

Cofactor Limitation: The production of 5-hydroxynorvaline has been observed in pyridoxine-starved auxotrophs of Escherichia coli B. Pyridoxine is a precursor to pyridoxal-5'-phosphate (PLP), a crucial cofactor for a vast number of enzymes, particularly aminotransferases involved in amino acid synthesis and degradation. A limitation of this cofactor can alter metabolic fluxes, potentially leading to the accumulation of intermediate metabolites that are then converted into unusual amino acids like 5-hydroxynorvaline by promiscuous enzymes.

Enzyme Promiscuity and Precursor Availability: The synthesis of non-canonical amino acids is often a consequence of the low substrate specificity of enzymes in primary biosynthetic pathways. nih.gov For instance, the biosynthesis of norvaline in E. coli is driven by high intracellular levels of pyruvate (B1213749), which serves as an alternative substrate for enzymes of the branched-chain amino acid pathway. nih.gov A similar mechanism is plausible for 5-hydroxynorvaline, where the accumulation of a specific α-keto acid precursor could allow for its conversion by an existing aminotransferase. The synthesis of another non-canonical amino acid, homoarginine, provides a parallel example, where enzymes of the urea (B33335) cycle and creatine (B1669601) biosynthesis, such as ornithine transcarbamoylase and glycine (B1666218) amidinotransferase, utilize lysine as an alternative substrate due to their low selectivity. researchgate.netwikipedia.org This demonstrates how the inherent regulation of primary metabolic pathways can indirectly control the synthesis of non-canonical amino acids when alternative substrates become available.

The genetic regulation of this compound biosynthesis is therefore a complex interplay of stress signaling pathways, cofactor availability, and the regulation of primary amino acid metabolism that results in the accumulation of precursors acted upon by promiscuous enzymes.

Heterologous Expression and Engineered Biosynthesis Strategies

The production of this compound and other non-canonical amino acids (ncAAs) through metabolic engineering in microbial hosts like Escherichia coli is an area of active research. nih.govsciencedaily.com These strategies leverage recombinant DNA technology to introduce new enzymatic functions, reroute metabolic pathways, and optimize cellular machinery for the synthesis of target molecules. biorxiv.orgfrontiersin.org While dedicated engineered pathways for this compound are emerging, established strategies for structurally similar C5 compounds provide a clear blueprint for its future production.

A prominent example is the engineered biosynthesis of 5-aminovalerate (5AVA), a precursor for bio-based nylons, from L-lysine in E. coli. nih.govnih.gov These efforts demonstrate key principles directly applicable to 5-hydroxynorvaline production.

Key Engineering Strategies:

Introduction of Heterologous Pathways: Novel pathways are constructed by expressing genes from other organisms. For 5AVA production, genes from Pseudomonas putida are commonly used. nih.govewha.ac.kr

Elimination of Competing Pathways: To maximize the carbon flux towards the desired product, genes for competing pathways are deleted from the host genome.

Enhancement of Precursor and Cofactor Supply: The host is engineered to overproduce necessary starting materials and the cofactors required by the introduced enzymes. nih.govresearchgate.net

A recently discovered enzyme, lysine-5-hydroxylase (K5H), represents a significant advance. It catalyzes the direct, one-step conversion of L-lysine to (2S, 5R)-5-hydroxylysine, a molecule closely related to 5-hydroxynorvaline. chemrxiv.org This discovery provides a powerful new tool for the engineered biosynthesis of hydroxylated amino acids. The enzyme has already been used in a biocatalytic cascade to produce peptides containing this non-canonical amino acid. chemrxiv.org

The following table summarizes key genes and strategies used in the engineered biosynthesis of the related compound 5-aminovalerate, illustrating a practical framework for producing this compound.

| Strategy | Gene(s) | Enzyme(s) | Function | Host Organism | Reference(s) |

| Lysine to 5AVA Pathway | davA, davB | δ-Aminovaleramidase, Lysine 2-monooxygenase | Two-step conversion of L-lysine to 5AVA. | Escherichia coli | nih.gov, ewha.ac.kr, nih.gov |

| Alternative Lysine Pathway | raiP | L-lysine α-oxidase | Converts L-lysine to an intermediate for 5AVA synthesis. | Escherichia coli | nih.gov, researchgate.net |

| Conversion to Glutarate | gabT, gabD | 5AVA aminotransferase, Glutarate semialdehyde dehydrogenase | Converts 5AVA to glutarate. | Escherichia coli | nih.gov |

| Cofactor Regeneration | gdh | Glucose dehydrogenase | Regenerates NADPH required by pathway enzymes. | Escherichia coli | researchgate.net |

These established metabolic engineering approaches, combined with the discovery of novel enzymes like K5H, pave the way for the efficient and sustainable production of this compound in engineered microbial systems for various biotechnological purposes.

Metabolic Fates and Degradation Pathways of 2 Amino 5 Hydroxypentanoic Acid

Catabolic Enzymes and Their Specificity

The breakdown of 5-hydroxylysine (B44584), whether free or incorporated into collagen, is mediated by a series of specific enzymes. The initial release of 5-hydroxylysine and its glycosylated forms from collagen and basement membranes is accomplished by collagenases and other proteases during tissue remodeling and degradation. Once liberated, the free amino acid and its derivatives are acted upon by specific catabolic enzymes.

In mammals, the catabolism of glycosylated hydroxylysine residues requires specific glycosidases. For instance, a specialized α-glucosidase with high specificity for the hydroxylysine-linked disaccharide units of collagens has been isolated and characterized from rat kidney cortex. karger.com This enzyme hydrolyzes the glucose moiety from glucosyl-galactosyl-hydroxylysine (B15495863).

Studies in microorganisms, such as Pseudomonas fluorescens, have revealed detailed catabolic pathways. This bacterium metabolizes hydroxylysine via two distinct routes. nih.gov One pathway is initiated by a racemase that converts hydroxy-L-lysine to allohydroxy-D-lysine. nih.gov This D-isomer is then degraded by a pathway involving enzymes that are distinct from those used for D-lysine, leading to intermediates like hydroxy-L-pipecolate and 2-amino-5-hydroxyadipate. nih.gov The other pathway for hydroxy-L-lysine in P. fluorescens is analogous to the monooxygenase pathway for L-lysine, suggesting that some of the same enzymes may be involved. nih.gov

In rat liver preparations, the degradation of 2-amino-5-hydroxyadipic acid, a downstream product of 5-hydroxylysine, has been shown to be catalyzed by enzymes that produce 2-keto-5-hydroxyadipic acid and 2-hydroxyglutaric acid. capes.gov.br The conversion to the keto acid suggests the action of a transaminase.

The table below summarizes key enzymes and their roles in the catabolism of 2-Amino-5-hydroxypentanoic acid and its derivatives.

| Enzyme/Enzyme Class | Organism/Tissue | Specificity/Action | Reference |

| Collagenases/Proteases | Mammals | Release of hydroxylysine and its glycosides from collagen | hmdb.ca |

| α-Glucosidase | Rat Kidney | Hydrolyzes glucose from glucosyl-galactosyl-hydroxylysine | karger.com |

| Racemase | Pseudomonas fluorescens | Converts hydroxy-L-lysine to allohydroxy-D-lysine | nih.gov |

| Transaminase | Rat Liver | Converts 2-amino-5-hydroxyadipic acid to 2-keto-5-hydroxyadipic acid | capes.gov.br |

| Lysyl Hydroxylase | Eukaryotes | Not catabolic, but synthesizes 5-hydroxylysine from lysine (B10760008) via oxidation | hmdb.cawikipedia.org |

| JMJD6 | Mammals | A lysyl hydroxylase that modifies an RNA splicing factor | wikipedia.org |

| IucD | E. coli | A lysine N-hydroxylase, demonstrating bacterial hydroxylation capability | wikipedia.org |

Integration into Central Carbon and Nitrogen Metabolism

The degradation of this compound ultimately funnels its constituent atoms into the central metabolic pathways of the cell. The specific intermediates produced during its catabolism can enter either pathways for energy generation (carbon metabolism) or pathways for nitrogen redistribution and disposal.

The catabolic pathway identified in Pseudomonas fluorescens and mammalian systems demonstrates this integration clearly. The degradation of 5-hydroxylysine leads to the formation of key intermediates such as 2-amino-5-hydroxyadipate and subsequently 2-hydroxyglutarate. capes.gov.brnih.gov 2-hydroxyglutarate is a known metabolite that can be further oxidized. The amino group from 2-amino-5-hydroxyadipate can be removed via transamination, a reaction that transfers the amino group to an α-keto acid (like α-ketoglutarate) to form a new amino acid (like glutamate). This process directly links the nitrogen from 5-hydroxylysine to the cellular pool of amino acids.

The resulting carbon skeleton, 2-keto-5-hydroxyadipic acid, can be further metabolized. capes.gov.br Glucogenic amino acids are those whose carbon skeletons can be converted into pyruvate (B1213749) or intermediates of the Krebs cycle, such as α-ketoglutarate or oxaloacetate, which can then be used for gluconeogenesis. khanacademy.org Ketogenic amino acids are broken down into acetyl-CoA or acetoacetyl-CoA, precursors for fatty acid synthesis. khanacademy.org The degradation products of 5-hydroxylysine, such as glutarate derivatives, align with the catabolic pathways of lysine, which is considered both glucogenic and ketogenic. The final product of lysine catabolism is glutaryl-CoA, which is further converted to acetyl-CoA, an entry point into the Krebs cycle for energy production. youtube.com

The table below outlines the key degradation products and their entry points into central metabolism.

| Degradation Product | Subsequent Metabolite(s) | Entry Point into Central Metabolism | Reference |

| 2-Amino-5-hydroxyadipic acid | 2-Keto-5-hydroxyadipic acid, Glutamate (B1630785) | Transamination pathways, Krebs cycle | capes.gov.brnih.gov |

| 2-Hydroxyglutaric acid | α-Ketoglutarate | Krebs Cycle | capes.gov.brnih.gov |

| Hydroxy-L-pipecolate | 2-Amino-5-hydroxyadipate | Lysine degradation pathway | nih.gov |

| Acetyl-CoA | (From further degradation) | Krebs Cycle, Fatty Acid Synthesis | youtube.comillinois.edu |

Biotransformation and Derivatization within Organisms (e.g., incorporation into larger molecules)

Beyond its role as a catabolic intermediate, this compound is most significantly known for its incorporation into one of the most abundant proteins in mammals: collagen. hmdb.cawikipedia.org This incorporation is not direct but occurs as a post-translational modification of lysine residues already incorporated into the procollagen (B1174764) polypeptide chain. hmdb.ca

This biotransformation is catalyzed by a family of enzymes called lysyl hydroxylases. hmdb.cawikipedia.org These enzymes utilize molecular oxygen and require Fe²⁺ and ascorbic acid (Vitamin C) as co-factors to hydroxylate the C5 carbon of specific lysine residues within the collagen sequence. hmdb.ca The resulting 5-hydroxylysine residue plays a critical role in stabilizing the collagen triple helix structure. nih.gov

Following hydroxylation, these 5-hydroxylysine residues can undergo further derivatization through glycosylation. hmdb.ca This involves the enzymatic addition of sugar moieties to the hydroxyl group. The two primary forms of this derivatization are:

Galactosyl-hydroxylysine (GH): Formed by the addition of a galactose molecule.

Glucosyl-galactosyl-hydroxylysine (GGH): Formed by the subsequent addition of a glucose molecule to the galactose. hmdb.ca

These glycosylated forms are crucial for the formation of stable collagen cross-links, which provide tensile strength and resilience to connective tissues. hmdb.ca The relative abundance of these glycosylated forms varies between tissues; for example, glucosyl-galactosyl-hydroxylysine is the major form in skin, while galactosyl-hydroxylysine is enriched in bone. hmdb.ca The urinary excretion of 5-hydroxylysine and its glycosides is often used as a biomarker for collagen degradation rates in various physiological and pathological states. hmdb.ca

The table below details the key biotransformation processes involving this compound.

| Process | Precursor | Enzyme | Product | Biological Significance | Reference |

| Hydroxylation | Lysine (in procollagen) | Lysyl Hydroxylase | 5-Hydroxylysine (in collagen) | Stabilization of collagen triple helix, site for glycosylation | hmdb.cawikipedia.org |

| Galactosylation | 5-Hydroxylysine (in collagen) | Hydroxylysyl galactosyltransferase | Galactosyl-hydroxylysine | Formation of collagen cross-links | hmdb.ca |

| Glucosylation | Galactosyl-hydroxylysine | Galactosylhydroxylysyl glucosyltransferase | Glucosyl-galactosyl-hydroxylysine | Formation of collagen cross-links | hmdb.ca |

Chemical Synthesis Methodologies for 2 Amino 5 Hydroxypentanoic Acid and Its Analogues

Stereoselective and Enantioselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2-amino-5-hydroxypentanoic acid is crucial for understanding their biological roles and developing targeted therapeutic agents. Key approaches often begin with chiral pool starting materials, such as L-glutamic acid, to ensure the desired stereochemistry in the final product.

One efficient method for preparing (S)-5-hydroxynorvaline starts from L-glutamic acid. This process involves the simultaneous protection of the α-amino and α-carboxyl groups through the formation of a boroxazolidone derivative. This intermediate then allows for the selective reduction of the γ-carboxyl group to the corresponding alcohol, yielding the target (S)-2-amino-5-hydroxypentanoic acid with high purity after a straightforward purification process. This method is noted for its rapidity, high reproducibility, and excellent yields.

Another strategy involves the reduction of N-protected glutamate (B1630785) derivatives. For instance, N-tritylglutamate derivatives can be selectively reduced at the side-chain carboxylic acid to afford the corresponding alcohol. The trityl group provides steric bulk, which can influence the regioselectivity of the reduction. Subsequent deprotection of the amino and carboxyl groups yields the desired this compound. The choice of reducing agent is critical in these syntheses to avoid over-reduction or racemization.

Furthermore, enzymatic and chemo-enzymatic methods are gaining prominence for the synthesis of γ-hydroxy-α-amino acids. thieme-connect.com Tandem aldol (B89426) addition and transamination reactions, catalyzed by enzymes such as trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) and various transaminases, offer a highly stereoselective route to these compounds from simple aldehydes and pyruvate. thieme-connect.com

Novel Protecting Group Strategies in Synthesis

The successful synthesis of complex amino acids like this compound heavily relies on the strategic use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. nih.gov Standard protecting groups such as tert-Butoxycarbonyl (Boc) for the amino group and benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters for the carboxyl group are commonly employed. nih.gov

In the context of synthesizing this compound from L-glutamic acid, a notable strategy is the use of boroxazolidones. These structures simultaneously protect both the α-amino and α-carboxyl groups, allowing for selective manipulation of the side-chain carboxyl group. This approach simplifies the synthetic sequence and often leads to higher yields and purity of the final product.

For more complex syntheses, especially those involving the assembly of peptides containing these modified amino acids, orthogonal protecting group strategies are essential. nih.gov This allows for the selective deprotection of one functional group while others remain protected. For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, can be used for the α-amino group in conjunction with acid-labile side-chain protecting groups. nih.gov

Novel protecting groups continue to be developed to enhance synthetic efficiency. For instance, the cyanopivaloyl (PivCN) group has been introduced as a participating group for the synthesis of 1,2-trans-glycosidic linkages, which could be relevant for creating glycosylated analogues of this compound. nih.gov The Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) reagent has been developed for the clean preparation of Fmoc-amino acids, avoiding the formation of problematic side-products. researchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Typical Application |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | α-Amino group protection |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (H₂/Pd), strong acid | α-Amino group protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) | α-Amino group protection in solid-phase synthesis |

| Benzyl ester | Bzl | Catalytic hydrogenation (H₂/Pd) | Carboxyl group protection |

| tert-Butyl ester | tBu | Acidic (e.g., TFA) | Carboxyl group protection |

| Boroxazolidone | - | Mild acidic conditions | Simultaneous protection of α-amino and α-carboxyl groups |

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis starts from a common core structure that is progressively elaborated to generate a library of related compounds. researchgate.net Beginning with a protected form of this compound, a divergent strategy would enable the modification of the hydroxyl group or the amino group to create a series of analogues. For example, the hydroxyl group could be converted to an ether, ester, or replaced with other functional groups to probe structure-activity relationships. This approach is particularly valuable in drug discovery and for creating molecular probes. researchgate.net

Diversity-oriented synthesis (DOS) is a powerful divergent strategy that aims to rapidly generate libraries of structurally diverse small molecules. researchgate.net By employing multicomponent reactions like the Petasis or Strecker reactions, a wide range of amino acid analogues can be synthesized from a common set of starting materials. nih.gov

Preparation of Isotopically Labeled this compound for Research

Isotopically labeled amino acids are invaluable tools for metabolic studies, protein structure determination by NMR, and as tracers in medical imaging. The preparation of isotopically labeled this compound can be achieved through several methods, often involving the introduction of isotopes like ¹³C, ¹⁵N, or ²H at specific positions in the molecule.

One approach involves the biosynthetic incorporation of labeled precursors. For instance, studies have shown that in maize leaves, ¹⁵N from labeled glutamine and glutamate can be incorporated into 5-hydroxynorvaline. researchgate.net This suggests that a transaminase in the plant is capable of converting a 5-hydroxy-2-oxo intermediate into 5-hydroxynorvaline, providing a potential biological route for producing ¹⁵N-labeled this compound.

Chemical synthesis provides more precise control over the position of the isotopic label. A general method for the late-stage C1-labeling of α-amino acids using isotopically labeled carbon dioxide ([*C]CO₂, where * can be ¹¹, ¹³, or ¹⁴) has been developed. core.ac.uk This one-pot carboxylate exchange reaction on an unprotected α-amino acid, catalyzed by an aldehyde, could potentially be adapted for the synthesis of [1-¹³C]-2-amino-5-hydroxypentanoic acid.

For the introduction of ¹⁵N, a common method is to use a ¹⁵N-labeled source of nitrogen, such as ¹⁵NH₄Cl, in a Strecker synthesis. Alternatively, ¹⁵N-labeled diazo-transfer reagents can be used to introduce an azide (B81097) group which can then be reduced to the amine. nih.gov For example, the synthesis of ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts provides a versatile reagent for this purpose. nih.gov

| Isotope | Precursor Example | Synthetic Method | Application |

| ¹³C | [¹³C]CO₂ | Aldehyde-catalyzed carboxylate exchange | NMR spectroscopy, metabolic tracing |

| ¹⁵N | ¹⁵N-Glutamine/Glutamate | Biosynthesis (in plants) | NMR spectroscopy, metabolic tracing |

| ¹⁵N | Na¹⁵NO₂ | Chemical synthesis of diazo-transfer reagents | NMR spectroscopy, MRI |

| ²H (Deuterium) | D₂O | Enzymatic reactions in deuterated solvent | NMR spectroscopy, kinetic isotope effect studies |

Synthesis of Structurally Modified Analogues for Mechanistic Probes

The synthesis of structurally modified analogues of this compound, such as those containing fluorine, provides valuable tools for probing enzyme mechanisms and modulating biological activity. The introduction of fluorine can alter the electronic properties, metabolic stability, and conformational preferences of a molecule. rsc.orgmdpi.com

The synthesis of 4-fluoro-5-hydroxynorvaline , a fluorinated analogue of this compound, can be envisioned through several established fluorination methodologies. One common approach is the deoxyfluorination of a corresponding hydroxy-containing precursor using reagents like diethylaminosulfur trifluoride (DAST) or its analogues. nih.gov This would involve the stereoselective synthesis of a protected 2-amino-4,5-dihydroxypentanoic acid, followed by selective fluorination at the C4 position.

Another powerful technique is photoredox-catalyzed carbofluorination. nih.gov This method allows for the mild, metal-free, and regioselective introduction of both an alkyl group and a fluorine atom across a double bond. Starting with a suitable dehydroamino acid derivative, this reaction could be used to construct the fluorinated backbone of the target molecule. nih.gov

The synthesis of fluorinated amino acids often starts from fluorinated building blocks. rsc.org For example, a chiral Ni(II) complex has been used for the asymmetric synthesis of various fluorinated amino acid derivatives. thieme-connect.com A patent describes the synthesis of a related compound, chiral 5-(4-fluorophenyl)-5-hydroxypentanoate, which involves a Friedel-Crafts acylation followed by a reduction and cyclization sequence. google.com Such strategies could be adapted for the synthesis of 4-fluoro-5-hydroxynorvaline.

| Fluorinating Reagent | Abbreviation | Type of Fluorination | Substrate Example |

| Diethylaminosulfur Trifluoride | DAST | Nucleophilic Deoxyfluorination | Alcohols |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic Fluorination | Enolates, Silyl Enol Ethers |

| Selectfluor® | - | Electrophilic Fluorination | Enolates, Radicals |

| Cesium Fluoride | CsF | Nucleophilic Fluorination | Alkyl Halides/Sulfonates |

Molecular and Cellular Mechanisms of 2 Amino 5 Hydroxypentanoic Acid

Role as an Antimetabolite and Growth Inhibitor

2-Amino-5-hydroxypentanoic acid, particularly its structural variant (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331), functions as a potent antimetabolite, leading to the inhibition of growth in certain organisms, most notably fungi. frontiersin.org This activity is rooted in its ability to disrupt the synthesis of essential amino acids.

Inhibition of Amino Acid Biosynthesis Pathways (e.g., homoserine dehydrogenase inhibition)

The primary mechanism of the antimetabolite action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid is the targeted inhibition of homoserine dehydrogenase. frontiersin.orgnih.gov This enzyme is a critical component in the aspartate family of amino acid biosynthetic pathways, which is responsible for the production of threonine, isoleucine, and methionine. frontiersin.orgnih.gov By inhibiting homoserine dehydrogenase, the compound effectively blocks the conversion of aspartate semialdehyde to homoserine, a key intermediate. frontiersin.org This disruption leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and ultimately inhibits fungal growth. frontiersin.orgnih.gov

The inhibitory action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid on homoserine dehydrogenase has been studied in detail in Saccharomyces cerevisiae. The compound acts as a potent inactivator of the enzyme, demonstrating time-dependent and concentration-dependent inhibition.

| Organism | Target Enzyme | Inhibitor | Inhibition Type | Reference |

| Saccharomyces cerevisiae | Homoserine Dehydrogenase | (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Inactivation | frontiersin.orgnih.gov |

This targeted inhibition of a key enzyme in an essential metabolic pathway underscores the potent antimetabolite properties of this compound.

Mis-incorporation into Proteins and Its Functional Consequences (e.g., effects on protein synthesis fidelity)

As an amino acid analogue, there is a theoretical potential for this compound to be mistakenly recognized by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains during protein synthesis. While direct experimental evidence for the mis-incorporation of this specific compound is not extensively documented in the reviewed literature, the consequences of such an event can be inferred from the broader understanding of translational fidelity.

The incorporation of non-proteinogenic amino acids can lead to the production of aberrant proteins with altered structure and function. This can compromise protein stability, enzymatic activity, and protein-protein interactions. The disruption of the natural amino acid pool caused by the inhibition of homoserine dehydrogenase could potentially increase the likelihood of such mis-incorporation events as the cell struggles to maintain normal protein synthesis with a limited supply of essential amino acids.

Potential as a Signaling Molecule or Regulator of Biological Processes (e.g., plant stress response)

Beyond its role as an antimetabolite, there is emerging evidence that non-proteinogenic amino acids can act as signaling molecules, particularly in plants, regulating various physiological processes including responses to stress. frontiersin.orgnih.gov While direct studies on this compound in this context are limited, the activities of other non-proteinogenic amino acids provide a framework for its potential role.

For instance, compounds like γ-aminobutyric acid (GABA) and β-aminobutyric acid (BABA) are known to accumulate in plants under stress conditions and are involved in signaling pathways that enhance plant defense and tolerance to both biotic and abiotic stresses. frontiersin.orgnih.govmdpi.com These molecules can modulate ion channels, enzyme activities, and gene expression, leading to a more robust stress response. frontiersin.orgnih.gov Given its structural nature as a non-proteinogenic amino acid, it is plausible that this compound could have similar signaling functions in plants or other organisms, potentially influencing developmental processes or defense mechanisms. However, further research is required to substantiate this potential role.

Interaction with Specific Enzymes or Receptors

The most well-characterized enzymatic interaction of a derivative of this compound is the potent and specific inhibition of homoserine dehydrogenase by (S)-2-amino-4-oxo-5-hydroxypentanoic acid. frontiersin.orgnih.gov This interaction is a classic example of a "suicide" or irreversible inhibition, where the inhibitor forms a covalent bond with the enzyme, leading to its permanent inactivation.

The specificity of this interaction is a key determinant of its biological activity. Homoserine dehydrogenase is a crucial enzyme in the biosynthetic pathways of fungi and plants but is absent in animals. This selectivity is the basis for the compound's antifungal properties with low anticipated toxicity to mammals.

Modulation of Gene Expression and Cellular Responses

The effects of this compound on cellular processes extend to the regulation of gene expression, largely as a consequence of its primary metabolic disruption. The inhibition of amino acid biosynthesis triggers a cellular response to nutrient deprivation.

In many organisms, the depletion of amino acids is sensed by specific cellular pathways, such as the general amino acid control (GAAC) pathway in yeast, which is mediated by the protein kinase Gcn2. nih.gov Activation of this pathway leads to a global downregulation of protein synthesis to conserve resources, alongside the specific upregulation of genes involved in amino acid biosynthesis to counteract the deficiency. Therefore, treatment with this compound would be expected to induce a suite of gene expression changes characteristic of an amino acid starvation response.

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Amino 5 Hydroxypentanoic Acid

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolomics for the sensitive and specific detection of low-abundance metabolites like 2-Amino-5-hydroxypentanoic acid in complex biological samples. HRMS instruments, such as Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide high-resolution, accurate-mass data that allows for the confident identification of compounds by generating molecular formulae from precise mass-to-charge (m/z) measurements. waters.comnih.gov This capability is crucial for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

In a typical metabolomic workflow, this compound would be extracted from a biological matrix (e.g., plasma, tissue, or cell culture) and analyzed using a Liquid Chromatography (LC) system coupled to an HRMS instrument (LC-HRMS). waters.com The LC separates the compound from other metabolites, and the HRMS provides a full-scan mass spectrum. Targeted metabolomics approaches can be developed to specifically quantify this compound with high accuracy and reliability. waters.com This involves using isotopically labeled internal standards to correct for matrix effects and variations in instrument response, ensuring robust and reproducible measurements. waters.com

Table 1: Comparison of High-Resolution Mass Spectrometry Platforms for Metabolite Analysis

| Feature | Orbitrap MS | FT-ICR-MS | Quadrupole Time-of-Flight (Q-ToF) MS |

| Mass Analyzer Principle | Ion trapping in an electrostatic field with Fourier Transform analysis of image current. | Ion trapping in a magnetic field with Fourier Transform analysis of image current. | Quadrupole for ion selection followed by Time-of-Flight for mass analysis. |

| Typical Resolution | 60,000 - 500,000 FWHM | >1,000,000 FWHM | 40,000 - 80,000 FWHM |

| Mass Accuracy | < 1-3 ppm | < 1 ppm | < 2-5 ppm |

| Scan Speed | Moderate to Fast | Slow | Fast |

| Primary Application | High-throughput metabolomics, proteomics, untargeted screening. | Highest resolution analysis, structural elucidation, complex mixture analysis. | General metabolomics, proteomics, qualitative and quantitative analysis. |

This table is a summary of typical performance characteristics and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of novel compounds and for confirming the identity of known molecules like this compound. NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the complete assembly of a molecule's structure.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. pjoes.com For this compound, ¹H NMR would show distinct signals for the protons on the alpha-carbon, the side-chain methylenes, and the hydroxyl group, with chemical shifts and splitting patterns providing information about their connectivity.

Two-dimensional (2D) NMR experiments are used to resolve complex structural problems by showing correlations between different nuclei. pjoes.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). pjoes.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. pjoes.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the carbon skeleton. pjoes.com

Beyond structural confirmation, NMR is a powerful technique for metabolic flux analysis. By using stable isotope-labeled substrates (e.g., ¹³C-glucose), researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites like this compound. The resulting ¹³C labeling patterns, analyzed by NMR, provide quantitative insights into the activity of metabolic pathways.

Table 2: Key NMR Experiments for Structural Elucidation of this compound

| NMR Experiment | Information Provided |

| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons (via splitting). |

| ¹³C NMR | Number of unique carbon atoms in the molecule. |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Reveals ¹H-¹H spin-spin coupling networks, establishing proton connectivity. pjoes.com |

| HSQC | Correlates each proton to its directly attached carbon atom. pjoes.com |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for structural assembly. pjoes.com |

This table is for illustrative purposes, outlining the standard application of these NMR techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purification of amino acids, including this compound. lcms.cz The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). bldpharm.com

For quantitative analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. bldpharm.com Since this compound is a polar molecule, its retention on a standard C18 column can be weak. Therefore, method development often involves derivatization to increase hydrophobicity or the use of alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC). bldpharm.com HILIC utilizes a polar stationary phase and a more organic mobile phase, providing better retention for very polar analytes.

Detection is typically achieved using UV-Vis detectors (if the molecule or its derivative has a chromophore) or, more commonly for amino acids, fluorescence detectors after derivatization with a fluorescent tag. waters.com Mass spectrometry can also be used as a detector (LC-MS) for enhanced selectivity and sensitivity. analytics-shop.com Method validation ensures the analytical procedure is accurate, precise, linear, and specific for the intended purpose, with parameters such as limit of detection (LOD) and limit of quantitation (LOQ) being established. lcms.cz

Table 3: Typical Performance Characteristics for an HPLC-Fluorescence Method for Amino Acid Quantification

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response. lcms.cz |

| Accuracy (% Recovery) | 90 – 110% | The closeness of the measured value to the true value. lcms.czwaters.com |

| Intra-assay Precision (CV) | 1 – 7% | The variation observed within the same analytical run. waters.com |

| Inter-assay Precision (CV) | 2 – 12% | The variation observed between different analytical runs. waters.com |

| Limit of Quantitation (LOQ) | pmol to low µmol range | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

This table presents illustrative data based on published methods for amino acid analysis. lcms.czwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a chemical derivatization step is required to increase their volatility and thermal stability, allowing them to be analyzed by GC.

In a GC-MS analysis of this compound, the compound would first be derivatized (e.g., through silylation or esterification). The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and fragments them in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to spectral libraries for confident identification. A predicted GC-MS spectrum for non-derivatized this compound shows characteristic fragments that would aid in its identification. fishersci.com

Table 4: Predicted GC-MS Fragmentation of this compound

| Mass-to-Charge (m/z) | Potential Fragment Identity |

| 133 | Molecular Ion [M]⁺ |

| 115 | [M-H₂O]⁺ (Loss of water) |

| 88 | [M-COOH]⁺ (Loss of carboxyl group) |

| 70 | [C₄H₈N]⁺ (Fragment from side chain cleavage) |

| 44 | [CH(NH₂)]⁺ (Fragment containing the alpha-carbon and amino group) |

This table is based on predicted fragmentation patterns and should be used as a guide for identification. fishersci.com Experimental data is required for confirmation.

Advanced Derivatization Techniques for Enhanced Detection (e.g., AccQ-Fluor reagent)

Derivatization is a critical step in the analysis of amino acids by HPLC and GC, as most lack a strong native chromophore or fluorophore and are not sufficiently volatile for GC analysis. The primary goals of derivatization are to enhance detectability and improve chromatographic separation.

For HPLC analysis, pre-column derivatization with a fluorescent tag is a common strategy to achieve high sensitivity. A leading example is the Waters AccQ-Tag™ method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), sold as the AccQ-Fluor reagent. waters.comwaters.com AQC reacts rapidly and efficiently with both primary and secondary amines, such as the alpha-amino group of this compound, in a single step. waters.comwaters.com

The reaction yields highly stable, fluorescent urea (B33335) derivatives that can be detected with excellent sensitivity using a fluorescence detector (excitation ~250 nm, emission ~395 nm). gimitec.com The excess reagent hydrolyzes to a non-interfering byproduct, 6-aminoquinoline (B144246) (AMQ), which is easily separated chromatographically from the derivatized amino acids. waters.com This method is robust, reproducible, and suitable for the accurate quantification of amino acids in complex matrices like protein hydrolysates and biological fluids. waters.comresearchgate.net

Other common derivatization reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindoles, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). nih.govwaters.com The choice of reagent depends on the specific requirements of the analysis, such as the need to detect secondary amines (OPA does not react with them) and the desired stability of the derivatives.

Research Applications and Biotechnological Potential of 2 Amino 5 Hydroxypentanoic Acid

Use as a Biochemical Probe for Enzyme Mechanism Studies

2-Amino-5-hydroxypentanoic acid and its derivatives are instrumental in probing the mechanisms of various enzymes. A notable example is the study of the antifungal antibiotic, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331). Research has shown that RI-331 inhibits protein biosynthesis in Saccharomyces cerevisiae by targeting the biosynthesis of the aspartate family of amino acids, which includes methionine, isoleucine, and threonine. nih.gov This inhibition is achieved by targeting homoserine dehydrogenase, a key enzyme in the conversion of aspartate semialdehyde to homoserine. nih.gov The selective toxicity of RI-331 towards prototrophic fungi is attributed to the absence of this enzyme in animals. nih.gov This makes this compound derivatives valuable probes for understanding and targeting metabolic pathways unique to certain organisms.

Precursor for Chemoenzymatic Synthesis of Complex Molecules

The chemical structure of this compound makes it a valuable precursor in the chemoenzymatic synthesis of more complex and biologically significant molecules. For instance, 2-amino-5-hydroxy-2-methylpentanoic acid has been synthesized from 5-hydroxy-2-pentanone and utilized in the synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine. nih.gov This process involves several chemical transformations, including the conversion to N-(tetrahydro-3-methyl-2-oxo-2H-pyran-3-yl) acetamide (B32628) and subsequent treatment with hydrogen bromide to yield 2-(acetylamino)-5-bromo-2-methylpentanoic acid. nih.gov This intermediate is then esterified and used to alkylate anti-benzaldoxime, ultimately leading to the desired complex molecules after hydrolysis or aminolysis. nih.gov

Furthermore, the principles of chemoenzymatic synthesis are highlighted in the production of complex heterocycles like dihydrobenzoxazinones (DHBs) and dihydroquinoxalinones (DHQs). While not directly using this compound, these syntheses demonstrate the power of combining enzymatic and chemical steps. For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase catalyzes the asymmetric addition of substituted 2-aminophenols to fumarate, producing N-(2-hydroxyphenyl)-l-aspartic acids with high enantiomeric excess, which are then cyclized to form DHBs. nih.gov This approach underscores the potential for using amino acid precursors in generating structurally diverse and optically pure molecules.

Development of Antimetabolite-Based Research Tools

Antimetabolites are compounds that interfere with metabolic pathways, and this compound derivatives have been developed as such research tools. The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, derived from a methylated form of this compound, exemplifies this application. nih.gov These compounds can act as analogs of natural metabolites, thereby inhibiting specific enzymes or disrupting metabolic processes, which is crucial for studying cellular physiology and identifying potential drug targets. The antifungal antibiotic RI-331, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, serves as a prime example of an antimetabolite that inhibits homoserine dehydrogenase, thereby disrupting the synthesis of essential amino acids in fungi. nih.gov

Role in Understanding Microbial Physiology and Plant-Pest Interactions (Mechanistic Studies)

The application of this compound derivatives as antimetabolites provides a powerful method for dissecting microbial physiology. By selectively inhibiting key enzymes, researchers can study the downstream effects on the organism's growth, development, and survival. The targeted inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae by RI-331 is a clear illustration of this, offering insights into the essentiality of the aspartate metabolic pathway for fungal viability. nih.gov While direct studies on plant-pest interactions involving this specific compound are not detailed in the provided results, the mechanistic insights gained from microbial studies can be extrapolated to understand similar biochemical pathways in plant pathogens, potentially leading to the development of novel pesticides or disease-resistant crop strategies.

Theoretical Frameworks for Designing Enzyme Inhibitors or Bioactive Scaffolds

The study of how molecules like this compound and its derivatives interact with enzyme active sites provides a theoretical framework for the rational design of more potent and specific inhibitors. Structure-based inhibitor design, which combines small molecule synthesis, X-ray crystallography, enzyme inhibition assays, and molecular modeling, is a powerful approach in this regard. nih.gov For instance, understanding the binding of an inhibitor to an enzyme's active site, including the hydrogen bonding and hydrophobic interactions, allows for the targeted modification of the inhibitor to enhance its affinity and specificity. nih.gov This principle is fundamental to the development of new therapeutic agents.

Moreover, the concept extends to the design of bioactive scaffolds, where peptide amphiphiles can be engineered to present specific bioactive sequences. nih.gov While not directly involving this compound, the principles of designing these scaffolds to interact with cellular receptors and trigger specific downstream signaling pathways are relevant. The bioactivity of these scaffolds can be tuned by altering the peptide sequence, demonstrating the importance of molecular design in creating materials for tissue regeneration and other biomedical applications. nih.gov

Computational and Theoretical Studies of 2 Amino 5 Hydroxypentanoic Acid

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site. Molecular dynamics (MD) simulations further complement docking studies by providing a time-resolved view of the conformational changes and stability of the protein-ligand complex.

While specific molecular docking and dynamics simulation studies on 2-Amino-5-hydroxypentanoic acid are not extensively reported in publicly available literature, the methodology provides a framework for how its interactions with potential protein targets could be investigated. As an amino acid analog, plausible protein targets for this compound could include amino acid transporters, enzymes involved in amino acid metabolism, and receptors that bind small amino acid-like molecules.

Hypothetical Molecular Docking Results:

A hypothetical docking study of this compound against a panel of potential protein targets could yield data such as binding affinities, which indicate the strength of the interaction. The table below illustrates the type of data that would be generated from such a study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Amino Acid Transporter Subtype A | -6.8 | Asp124, Arg276, Tyr88 |

| Glutamate (B1630785) Receptor Subunit 1 | -5.9 | Ser150, Thr211, Lys45 |

| Alanine Aminotransferase | -5.2 | Gly67, Pro119, Val301 |

Note: The data in this table is purely illustrative and does not represent the results of actual experiments.

Following docking, molecular dynamics simulations could be employed to observe the dynamic behavior of the this compound-protein complex over time. These simulations can reveal the stability of the predicted binding pose, the flexibility of the ligand within the binding site, and the specific hydrogen bonds and hydrophobic interactions that contribute to the complex's stability.

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide valuable information about the reactivity, stability, and conformational preferences of this compound.

Reactivity Analysis:

Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to understand a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. The electrostatic potential map can visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Conformational Analysis:

This compound possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformations, thereby identifying the most stable (lowest energy) structures. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with biological targets.

Illustrative Quantum Chemical Properties:

The following table presents hypothetical data that could be obtained from quantum chemical calculations on this compound.

| Property | Predicted Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Dipole Moment | 3.5 D |

| Most Stable Conformer (Dihedral Angle C2-C3-C4-C5) | 175° |

Note: The data in this table is for illustrative purposes only and is not derived from actual quantum chemical calculations.

Predictive Modeling of Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new or untested compounds like this compound.

Although specific QSAR models for predicting the biological activity of this compound have not been detailed in the literature, the approach would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) would be calculated for a series of molecules structurally related to this compound with known biological activities.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates these descriptors with the observed biological activity.

Prediction: The developed QSAR model could then be used to predict the biological activity of this compound based on its calculated descriptors.

The potential biological activities that could be modeled include inhibitory activity against specific enzymes, receptor binding affinity, or even broader toxicological endpoints. The reliability of such predictions is highly dependent on the quality and diversity of the data used to build the model.

Future Research Directions and Open Questions in the Study of 2 Amino 5 Hydroxypentanoic Acid

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

A fundamental gap in the current knowledge of 2-amino-5-hydroxypentanoic acid is a complete map of its synthesis and degradation pathways across different organisms. While preliminary studies in maize suggest potential precursors, the specific enzymes and genetic regulatory networks are unknown.

Detailed Research Findings and Open Questions:

Precursor Identification: Isotope labeling studies in maize have indicated that amino acids such as arginine, proline, glutamate (B1630785), glutamine, and ornithine are likely precursors for the biosynthesis of 5-hydroxynorvaline. The incorporation of ¹⁵N from glutamine and glutamate specifically suggests that a transaminase enzyme may catalyze the final step of its synthesis. However, the complete, ordered pathway and the enzymes for each step have not been identified.

Enzymatic Machinery: The specific oxidases, transaminases, and other enzymes responsible for converting precursors into this compound need to be isolated and characterized. Research into the biosynthesis of other non-ribosomal peptides and secondary metabolites reveals that complex enzyme networks are often involved.

Microbial Pathways: While some plant-based pathways are hypothesized, the metabolic routes in microorganisms are entirely unexplored. Gut bacteria, for instance, are known to extensively metabolize amino acids, producing a wide array of compounds that affect host metabolism. Investigating the potential for microbial synthesis or degradation of this compound is a critical next step.

Table 1: Key Research Questions in Biosynthesis and Metabolism

| Research Area | Key Unanswered Questions | Potential Research Approach |

|---|---|---|

| Biosynthesis in Plants | What are the specific enzymes and genes involved in the conversion of glutamate/ornithine to 5-hydroxynorvaline? | Genome-Wide Association Studies (GWAS), transcriptomics, and enzyme assays. |

| Metabolism in Microbes | Can gut or soil microbes synthesize or degrade this compound? | Metagenomic analysis, cultivation of microbial consortia with the amino acid as a sole carbon/nitrogen source. |

| Enzyme Characterization | What is the structure and mechanism of the key enzymes in the pathway (e.g., the putative transaminase)? | Protein expression and purification, X-ray crystallography, and kinetic studies. |

| Regulation | How are the biosynthetic pathways for this compound regulated at the genetic and metabolic levels? | Analysis of promoter regions, identification of transcription factors, and metabolomic profiling under different conditions. |

Identification and Characterization of Novel Biological Targets and Mechanisms

The biological activities and molecular targets of this compound are poorly understood. As a non-proteinogenic amino acid, it could act as a metabolic inhibitor, a signaling molecule, or a precursor to other bioactive compounds.

Detailed Research Findings and Open Questions:

Enzyme Inhibition: Many non-proteinogenic amino acids function by inhibiting key metabolic enzymes. It is crucial to screen this compound against a panel of enzymes, particularly those involved in primary amino acid metabolism, to identify potential inhibitory activities.

Receptor Interaction: In animals, amino acids and their derivatives can act as neurotransmitters or modulators by interacting with specific receptors. For example, glutamate is a primary excitatory neurotransmitter. Investigating whether this compound can bind to and activate or inhibit neuronal or other cellular receptors is a promising avenue.